2,4-Dichloro-3'-morpholinomethyl benzophenone
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Description
Scientific Research Applications
Photochemistry and Biochemistry
Benzophenone photophores like 2,4-Dichloro-3'-morpholinomethyl benzophenone have unique photochemical properties that are widely applied in biological chemistry and bioorganic chemistry. These compounds form a biradicaloid triplet state upon excitation, which can abstract a hydrogen atom from C-H bonds, leading to stable covalent C-C bond formation. This property is utilized in:
- Ligand-protein interaction mapping.
- Proteome profiling and interactome mapping.
- Bioconjugation and site-directed modification of biopolymers (Dormán et al., 2016).
Antitumor Activity
Benzophenone derivatives, particularly those conjugated with morpholine, have shown promise in the field of oncology. Studies have demonstrated that these compounds exhibit significant anti-proliferative activity against various neoplastic cells in vitro. They have been found to be effective in:
- Inhibiting the proliferation of mouse and human neoplastic cells.
- Inducing cell cycle arrest and apoptosis in cancerous cells (Al‐Ghorbani et al., 2017).
Photopolymerization
Benzophenone derivatives are also utilized in the field of material science, particularly in photopolymerization processes. Their ability to initiate photopolymerization of certain compounds under light exposure is valuable in the development of novel materials and coatings. This application is evident in:
- The initiation of photopolymerization reactions in various diacrylates (Sun Meng-zhou, 2007).
Environmental Science
In environmental science, the study of benzophenone derivatives, including their transformation and toxicity in water, is crucial. These studies help in understanding the environmental impact and potential risks associated with the use of these compounds. Research in this area includes:
- Investigating the transformation pathways and toxicity of benzophenone derivatives in water treatment processes (Zhuang et al., 2013).
properties
IUPAC Name |
(2,4-dichlorophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-15-4-5-16(17(20)11-15)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTDUSJBWDNPIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70643105 |
Source
|
Record name | (2,4-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-3'-morpholinomethyl benzophenone | |
CAS RN |
898792-19-3 |
Source
|
Record name | Methanone, (2,4-dichlorophenyl)[3-(4-morpholinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2,4-Dichlorophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70643105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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